

NEO2734: A Dual Inhibitor Outperforming Traditional BET Inhibitors

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Compound of Interest

Compound Name: NEO2734

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A new front in epigenetic therapy, **NEO2734**, is demonstrating superior preclinical antitumor activity by simultaneously targeting two key families of transcriptional regulators: the Bromodomain and Extra-Terminal domain (BET) proteins and the CREB-binding protein (CBP) and E1A binding protein p300 (EP300). This dual-action mechanism distinguishes **NEO2734** from conventional BET inhibitors, offering a more potent and potentially more durable anti-cancer effect across a range of malignancies, particularly hematologic cancers and prostate cancer.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Superior Binding Affinity and Broader Target Engagement

NEO2734 exhibits high-affinity binding to the bromodomains of both BET proteins (BRD2, BRD3, BRD4) and the CBP/EP300 acetyltransferases.[\[1\]](#) This dual specificity is a key differentiator from other well-known BET inhibitors like molibresib (iBET-762) and birabresib (OTX015), which lack significant affinity for CBP/EP300. Experimental data consistently shows that **NEO2734**'s affinity for BET proteins is also stronger than that of molibresib.

Target	NEO2734 (Kd, nM)	Molibresib (iBET-762)	SGC-CBP30 (Kd, nM)
BRD2	Single-digit nM	Lower affinity than NEO2734	Not Applicable
BRD3	Single-digit nM	Lower affinity than NEO2734	Not Applicable
BRD4	6	Lower affinity than NEO2734	Not Applicable
BRDT	Single-digit nM	Not reported	Not Applicable
CBP	19	No binding	21
EP300	31	No binding	38

Enhanced Antiproliferative Activity In Vitro

The dual inhibitory action of **NEO2734** translates to more potent antiproliferative effects in cancer cell lines compared to single-target agents. In a panel of 60 cancer cell lines, **NEO2734** demonstrated significant activity, with the most pronounced effects observed in leukemia, lymphoma, and prostate cancer cell lines.

When directly compared, **NEO2734** consistently shows lower IC₅₀ (half-maximal inhibitory concentration) values than the BET inhibitor birabresib and the CBP/EP300 inhibitor SGC-CBP30 in Diffuse Large B-Cell Lymphoma (DLBCL) cell lines. The difference in potency is even more significant when considering IC₉₀ values, indicating a stronger cytotoxic effect for **NEO2734**.

Cell Line Type	NEO2734 (Median IC ₅₀)	Birabresib (Median IC ₅₀)	SGC-CBP30 (Median IC ₅₀)
Leukemia	280 nM	Not reported	Not reported
Lymphoma (DLBCL)	157 nM - 300 nM	Significantly higher than NEO2734	Significantly higher than NEO2734
Prostate Cancer	460 nM	Not reported	Not reported

Overcoming Resistance and Demonstrating In Vivo Efficacy

A significant advantage of **NEO2734** is its ability to overcome resistance mechanisms that limit the efficacy of single-agent BET inhibitors. For instance, in prostate cancer models with SPOP mutations, which confer resistance to BET inhibitors, **NEO2734** remains effective.

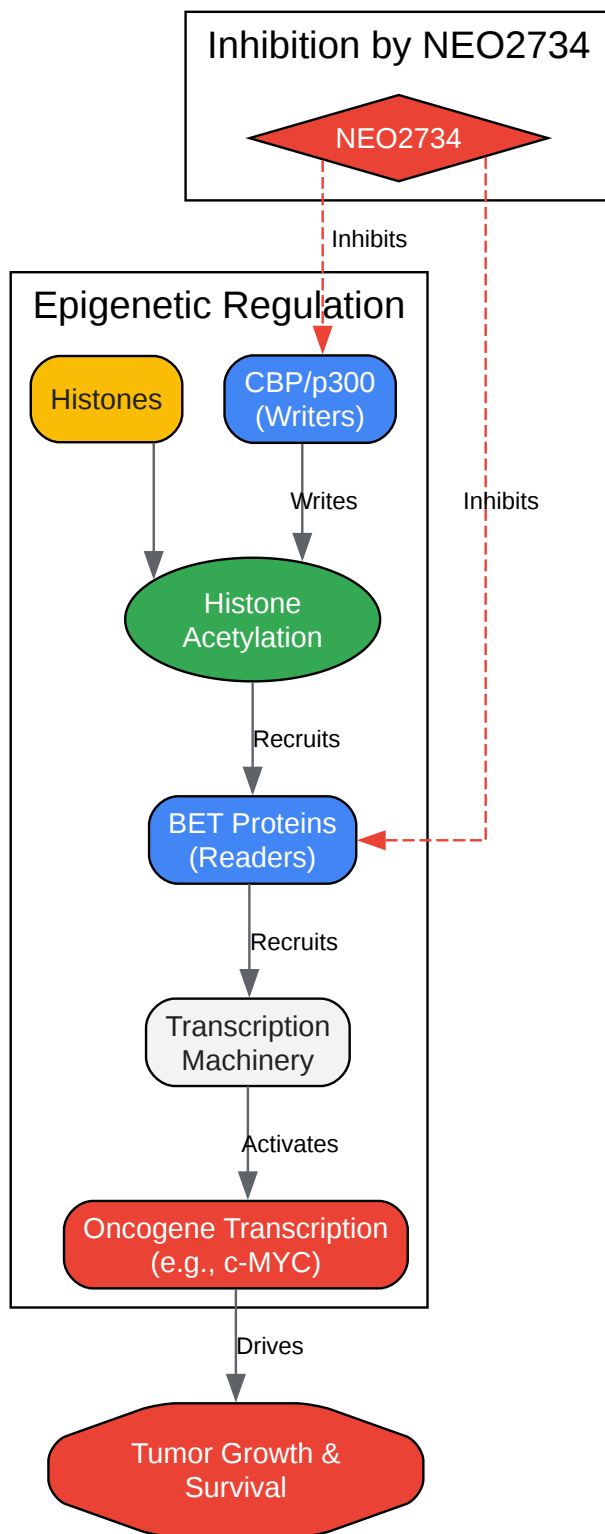
In vivo studies using animal models have further corroborated the superior antitumor activity of **NEO2734**. In an acute myeloid leukemia (AML) xenograft model, **NEO2734** demonstrated significantly stronger tumor growth inhibition compared to both vehicle-treated and BET inhibitor-treated mice. Similarly, in preclinical models of NUT midline carcinoma, **NEO2734** showed greater growth inhibition and a significant survival benefit compared to other inhibitors.

Mechanism of Action: A Two-Pronged Epigenetic Attack

BET proteins and CBP/EP300 are critical "readers" and "writers" of the epigenetic code, respectively. They work in concert to regulate the expression of key oncogenes, such as c-MYC. BET proteins recognize acetylated lysine residues on histones, recruiting transcriptional machinery to drive gene expression. CBP/EP300 are histone acetyltransferases (HATs) that place these acetylation marks.

By inhibiting both, **NEO2734** delivers a powerful one-two punch: it prevents the "reading" of existing acetylation marks by BET proteins and simultaneously blocks the "writing" of new marks by CBP/EP300. This dual action leads to a more profound and sustained downregulation of oncogenic transcription programs.

Simplified Signaling Pathway of BET and CBP/p300 Inhibition

[Click to download full resolution via product page](#)Caption: Dual inhibition of CBP/p300 and BET proteins by **NEO2734**.

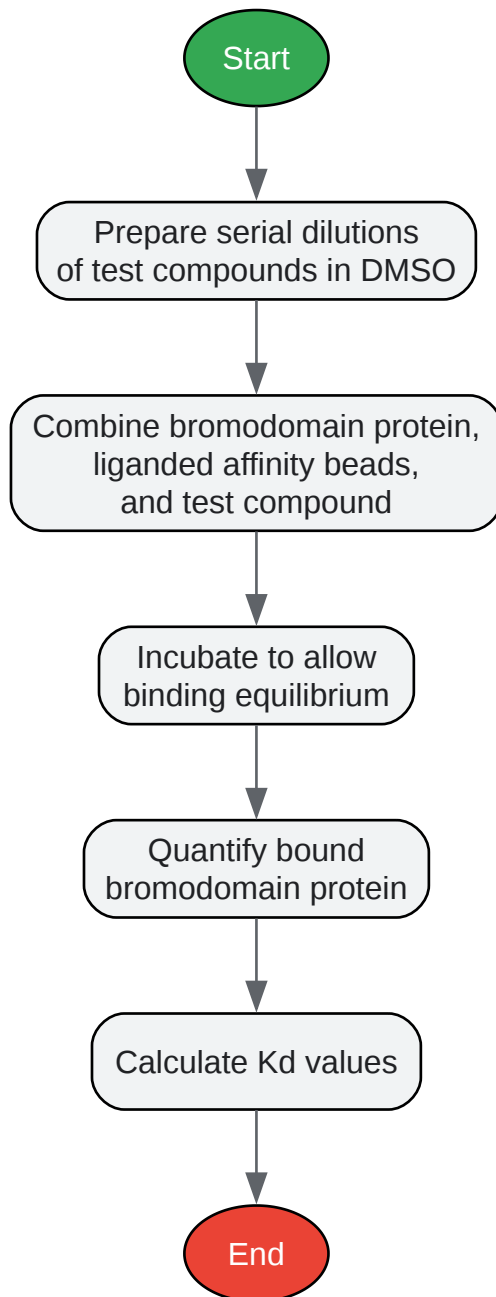
Experimental Protocols

Bromodomain-Binding Assay:

The binding affinity of **NEO2734** and other inhibitors to various bromodomains was determined using a ligand-binding, site-directed competition assay. The core of this method involves:

- **Reagents:** Recombinant bromodomain proteins, liganded affinity beads, and test compounds in a suitable binding buffer (e.g., 17% SeaBlock, 0.33× PBS, 0.04% Tween 20, 0.02% bovine serum albumin, 0.004% sodium azide, 7.4 mM dithiothreitol).
- **Compound Preparation:** Test compounds were prepared as high-concentration stock solutions in 100% DMSO.
- **Competition Assay:** A fixed concentration of the recombinant bromodomain protein and the liganded affinity beads are incubated with serially diluted concentrations of the test compound.
- **Detection:** The amount of bromodomain protein bound to the beads is quantified, typically using a fluorescently labeled antibody or a competitive binding format with a fluorescent ligand.
- **Data Analysis:** The data is used to calculate the dissociation constant (K_d), which represents the concentration of the inhibitor required to bind to 50% of the target protein at equilibrium.

Workflow for Bromodomain-Binding Assay



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Caption: Generalized workflow for determining inhibitor binding affinity.

Cell Proliferation (MTT) Assay:

The antiproliferative activity of **NEO2734** was assessed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

- **Cell Seeding:** Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with increasing concentrations of the test compound (e.g., **NEO2734**, birabresib) for a specified duration (e.g., 72 hours).
- **MTT Addition:** After the treatment period, MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
- **Solubilization:** A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance of the solution is measured using a microplate reader at a specific wavelength.
- **Data Analysis:** The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value is determined.

Future Directions

The compelling preclinical data for **NEO2734** positions it as a promising candidate for clinical development. Its dual-targeting mechanism suggests it may have a broader therapeutic window and be effective in patient populations resistant to conventional BET inhibitors. Ongoing and future clinical trials will be crucial to determine the safety and efficacy of **NEO2734** in various cancer types and to identify potential synergistic combinations with other anticancer agents. The development of next-generation dual inhibitors and a deeper understanding of the complex interplay between BET proteins and CBP/EP300 will continue to advance the field of epigenetic therapy.

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